Benzylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry

Application: Benzylphosphonic acid is used in the selective esterification of phosphonic acids.

Method: The method involves the use of triethyl orthoacetate as a reagent and solvent for the transformations. An important temperature effect on the reaction course was discovered.

Results: The substrate scope of the proposed methodology was verified on aromatic as well as aliphatic phosphonic acids.

Chemical Biology, Medicine, Materials Science

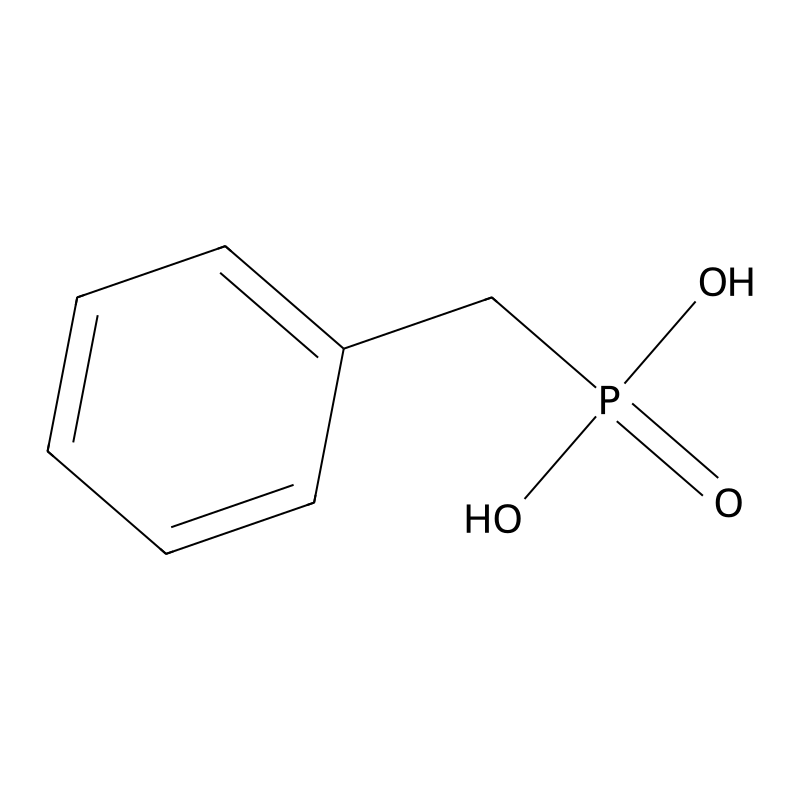

Benzylphosphonic acid is an organophosphorus compound with the molecular formula C₇H₉O₃P and a molecular weight of 172.12 g/mol. It features a phosphonic acid functional group attached to a benzyl group, characterized by its strong acidic properties. This compound is typically presented as a white crystalline solid that is soluble in water and various organic solvents, making it useful in multiple chemical applications. Its structure includes a phosphorus atom bonded to three oxygen atoms and one carbon atom from the benzyl group, contributing to its unique chemical behavior .

Benzylphosphonic acid acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs) []. It binds to the active site of PTPs, mimicking the natural phosphate substrate and preventing the enzyme from dephosphorylating its target proteins []. This inhibition can alter cellular signaling pathways, making benzylphosphonic acid a tool for studying PTP function and potential therapeutic development [].

- Acid-Base Reactions: As a strong acid, it can donate protons to bases, forming corresponding salts.

- Esterification: It can react with alcohols to form benzyl phosphonates, which are valuable intermediates in organic synthesis.

- Nucleophilic Substitution: The phosphonic acid group can undergo nucleophilic attack, leading to the formation of phosphonamidates or other derivatives .

Several methods exist for synthesizing benzylphosphonic acid:

- Direct Phosphonation: Benzyl chloride can be reacted with phosphorus acid under controlled conditions to yield benzylphosphonic acid.

- Hydrolysis of Phosphonates: Benzyl phosphonates can be hydrolyzed using aqueous acids to produce benzylphosphonic acid.

- Phosphorylation of Aromatic Compounds: Aromatic compounds can undergo phosphorylation using phosphorus-containing reagents, yielding benzylphosphonic acid as a product .

Benzylphosphonic acid finds applications in various fields:

- Catalysis: It serves as a catalyst in organic synthesis due to its ability to activate substrates.

- Ligand Chemistry: The compound is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in antibacterial formulations .

Studies on the interactions of benzylphosphonic acid with other chemical entities have revealed its potential roles in complexation and catalysis. It has been shown to form stable complexes with transition metals, enhancing their catalytic properties in organic reactions. Furthermore, research into its interactions with biological macromolecules suggests potential pathways for drug development .

Benzylphosphonic acid shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methylphosphonic Acid | Aliphatic | Less acidic; used primarily in nerve agent studies |

| Phenylphosphonic Acid | Aromatic | More hydrophobic; different reactivity profile |

| Ethylphosphonic Acid | Aliphatic | Lower molecular weight; used in agricultural chemicals |

| Benzylphosphonate | Ester derivative | More stable; used as an intermediate in synthesis |

Benzylphosphonic acid stands out due to its combination of strong acidity and reactivity, making it particularly useful in both synthetic and biological contexts .

Molecular Architecture

Benzylphosphonic acid represents a fundamental organophosphorus compound characterized by the attachment of a benzyl group to a phosphonic acid functional group [1] [2]. The molecular architecture of this compound features a central phosphorus atom in a tetrahedral geometry, bonded to three oxygen atoms and one carbon atom from the benzyl substituent [32]. The phosphonic acid functional group contains two hydroxyl moieties and one phosphorus-oxygen double bond, creating a highly polar and acidic region within the molecule [32].

The molecular formula of benzylphosphonic acid is C₇H₉O₃P, with a molecular weight of 172.12 grams per mole [1] [2] [17]. The compound exists as a white crystalline solid under standard conditions, with a melting point ranging from 165 to 178 degrees Celsius [2] [5] [6]. The structural integrity of the molecule is maintained through the stability of the phosphorus-carbon bond, which exhibits remarkable resistance to hydrolysis under normal conditions [32].

Table 1: Molecular Descriptors and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉O₃P | [1] [2] [17] |

| Molecular Weight | 172.12 g/mol | [1] [2] [5] |

| Monoisotopic Mass | 172.028931 u | [3] [17] |

| Melting Point | 165-178°C | [2] [5] [6] |

| Density (predicted) | 1.378 ± 0.06 g/cm³ | [5] |

| pKa (predicted) | 2.22 ± 0.10 | [5] |

| Physical State | White crystalline solid | [2] [5] |

2D and 3D Conformational Studies

Conformational analysis of benzylphosphonic acid reveals significant structural flexibility, particularly around the methylene bridge connecting the aromatic ring to the phosphonic acid group [29]. Computational studies employing density functional theory methods have demonstrated that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-carbon bond linking the benzyl group to the phosphonic acid moiety [29] [34].

The preferred conformations of benzylphosphonic acid are influenced by intramolecular interactions, including potential hydrogen bonding between the phosphonic acid hydroxy groups and the aromatic ring system [29]. Theoretical calculations using advanced computational methods such as revDSD-PBEP86-D4 and r2SCAN-3c have provided insights into the energetic preferences of different conformational states [29]. These studies indicate that the molecule exhibits a relatively flat energy surface for rotation around the benzyl-phosphonate linkage, with energy barriers typically less than 5 kilocalories per mole [29].

The molecular geometry around the phosphorus center maintains a distorted tetrahedral arrangement, with bond angles ranging from approximately 103 to 113 degrees [32]. The phosphorus-oxygen double bond length is characteristically shorter than the phosphorus-oxygen single bonds, with typical values of 1.50 angstroms for the double bond and 1.54 angstroms for the single bonds [32]. The phosphorus-carbon bond length to the benzyl group measures approximately 1.76 angstroms [32].

Table 2: Key Geometric Parameters

| Parameter | Value (Å or degrees) | Reference |

|---|---|---|

| P=O bond length | ~1.50 | [32] |

| P-O single bond length | ~1.54 | [32] |

| P-C bond length | ~1.76 | [32] |

| O-P-O bond angles | 103-113° | [32] |

| Molecular geometry | Distorted tetrahedral | [32] |

Crystallographic Characterization

Crystallographic studies of benzylphosphonic acid and related phosphonic acid compounds have provided detailed structural information through X-ray diffraction analysis [22] [23]. The solid-state structure exhibits extensive hydrogen bonding networks formed between adjacent molecules through the phosphonic acid functional groups [22]. These intermolecular interactions contribute significantly to the crystalline stability and the relatively high melting point of the compound [22].

Powder X-ray diffraction studies have revealed characteristic diffraction patterns that can be used for phase identification and purity assessment [22] [27]. The crystalline structure displays strong reflections corresponding to the ordered arrangement of molecules within the crystal lattice [22]. Variable-temperature X-ray diffraction experiments have demonstrated the thermal stability of the crystalline phase up to the melting point [22] [27].

Solid-state nuclear magnetic resonance spectroscopy has complemented crystallographic studies by providing information about the local molecular environment and dynamics within the crystal structure [24] [28]. Carbon-13 cross-polarization magic angle spinning nuclear magnetic resonance techniques have been particularly useful for characterizing the aromatic carbon environments and the methylene carbon adjacent to the phosphorus center [24] [28].

Table 3: Crystallographic and Spectroscopic Data

| Technique | Key Findings | Reference |

|---|---|---|

| Powder X-ray diffraction | Characteristic reflections for phase identification | [22] [27] |

| Variable-temperature XRD | Thermal stability to melting point | [22] [27] |

| Solid-state ¹³C NMR | Aromatic and methylene carbon characterization | [24] [28] |

| Cross-polarization MAS | Local molecular environment analysis | [24] [28] |

Systematic Nomenclature and Synonyms

The systematic nomenclature of benzylphosphonic acid follows the International Union of Pure and Applied Chemistry naming conventions, where the compound is designated as benzylphosphonic acid [1] [2] [17]. This name reflects the presence of a benzyl group attached to the phosphonic acid functional group. Alternative systematic names include phenylmethylphosphonic acid, which emphasizes the phenyl ring and methylene bridge components of the molecule [1] [2] [3].

The Chemical Abstracts Service has assigned the registry number 6881-57-8 to benzylphosphonic acid, providing a unique identifier for the compound in chemical databases [1] [2] [17]. The European Community number 679-170-9 serves as an additional regulatory identifier [1] [17]. Other database identifiers include the ChEBI identifier CHEBI:183902 and the ChEMBL identifier CHEMBL299737 [1] [17].

Table 4: Systematic Names and Database Identifiers

| Nomenclature Type | Name/Identifier | Reference |

|---|---|---|

| IUPAC Name | benzylphosphonic acid | [1] [2] [17] |

| Alternative Systematic Name | phenylmethylphosphonic acid | [1] [2] [3] |

| CAS Registry Number | 6881-57-8 | [1] [2] [17] |

| European Community Number | 679-170-9 | [1] [17] |

| ChEBI Identifier | CHEBI:183902 | [1] [17] |

| ChEMBL Identifier | CHEMBL299737 | [1] [17] |

| MDL Number | MFCD00039519 | [1] [2] [17] |

The compound is known by numerous synonyms in the chemical literature, reflecting different naming conventions and historical usage [1] [2] [3]. Common synonyms include benzyl-phosphonic acid, phosphonic acid (phenylmethyl)-, and phenyl-methanephosphonic acid [1] [2] [3]. The variation alpha-toluenephosphonic acid emphasizes the relationship to toluene through the benzyl substituent [3] [6] [8].

Table 5: Common Synonyms and Alternative Names

| Category | Names | Reference |

|---|---|---|

| Hyphenated variants | benzyl-phosphonic acid | [1] [2] [3] |

| Descriptive names | phosphonic acid, (phenylmethyl)- | [1] [2] [3] |

| Alternative systematic | phenyl-methanephosphonic acid | [1] [2] [3] |

| Historical names | alpha-toluenephosphonic acid | [3] [6] [8] |

| Abbreviated forms | phenylmethanephosphonic acid | [3] [6] |

Isomeric Variations and Substituent Effects

Benzylphosphonic acid serves as the parent structure for a diverse family of substituted derivatives, where various substituents can be introduced onto the aromatic ring to modulate the chemical and physical properties of the resulting compounds [13] [35] [39]. The positional isomerism of substituents on the benzene ring creates distinct regioisomers with different properties and biological activities [13] [35] [37].

Methyl-substituted derivatives of benzylphosphonic acid include the ortho-, meta-, and para-methylbenzylphosphonic acids [18] [19] [36]. The 3-methylbenzylphosphonic acid (meta-isomer) exhibits a molecular formula of C₈H₁₁O₃P and a molecular weight of 186.14 grams per mole [36]. The positional effects of methyl substitution influence both the electronic properties of the aromatic ring and the steric environment around the phosphonic acid group [13] [37].

Table 6: Methylated Benzylphosphonic Acid Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| 2-methylbenzylphosphonic acid | Not specified | C₈H₁₁O₃P | 186.14 g/mol | [18] |

| 3-methylbenzylphosphonic acid | 18945-65-8 | C₈H₁₁O₃P | 186.14 g/mol | [18] [36] |

| 4-methylbenzylphosphonic acid | 3366-72-1 | C₈H₁₁O₃P | 186.14 g/mol | [19] |

Halogenated derivatives of benzylphosphonic acid represent another important class of substituted analogues, where halogen atoms such as chlorine, bromine, or fluorine are introduced onto the aromatic ring [14] [20]. The bromo(phenyl)methylphosphonic acid derivative demonstrates the structural diversity possible through halogen substitution, with a molecular formula of C₇H₈BrO₃P and a molecular weight of 251.01 grams per mole [20]. These halogenated compounds often exhibit altered electronic properties due to the electron-withdrawing nature of halogen substituents [14] [38].

The substituent effects on benzylphosphonic acid derivatives follow established principles of aromatic chemistry, where electron-donating groups such as methyl increase electron density on the aromatic ring, while electron-withdrawing groups such as halogens decrease electron density [16] [38]. These electronic effects influence the acidity of the phosphonic acid group, with electron-withdrawing substituents generally increasing acidity and electron-donating substituents decreasing acidity [16] [38].

Table 7: Electronic Effects of Substituents

| Substituent Type | Examples | Electronic Effect | Impact on Acidity | Reference |

|---|---|---|---|---|

| Electron-donating | Methyl groups | Increases electron density | Decreases acidity | [16] [38] |

| Electron-withdrawing | Halogens, nitro | Decreases electron density | Increases acidity | [16] [38] |

| Neutral | Hydrogen | No electronic effect | Baseline acidity | [16] |

The positional effects of substituents also play a crucial role in determining the properties of benzylphosphonic acid derivatives [37] [38]. Meta-substituted derivatives generally show intermediate effects compared to ortho- and para-substituted analogues, due to the different electronic communication pathways through the aromatic ring system [37] [38]. Ortho-substituted derivatives may experience additional steric interactions between the substituent and the phosphonic acid group, potentially affecting both the conformational preferences and reactivity of the molecule [37].

Traditional Synthesis Routes

Traditional synthetic approaches for benzylphosphonic acid production have relied primarily on well-established organophosphorus chemistry methods. These methodologies, while extensively studied and documented, present both advantages and limitations in terms of efficiency, substrate scope, and reaction conditions.

Arbuzov Reaction Derivatives

The Michaelis-Arbuzov reaction represents one of the most fundamental transformations in organophosphorus chemistry and has been extensively utilized for benzylphosphonic acid synthesis for over a century [1] [2]. This reaction involves the nucleophilic attack of a trivalent phosphorus ester on an alkyl halide to form a pentavalent phosphorus species through a well-defined mechanism [1].

The classical Arbuzov reaction for benzylphosphonic acid synthesis proceeds through the reaction of trialkyl phosphites with benzyl halides at elevated temperatures (135-150°C) [3] [4]. The reaction mechanism involves an initial nucleophilic substitution (SN2) attack by the phosphorus atom on the electrophilic carbon of the benzyl halide, forming a phosphonium salt intermediate [1] [2]. Subsequently, the displaced halide anion attacks one of the alkyl groups via another SN2 reaction, resulting in the formation of the desired benzylphosphonate and an alkyl halide byproduct [1].

The reactivity order of benzyl halides follows the typical pattern: benzyl iodide > benzyl bromide > benzyl chloride [2]. Primary benzyl halides react readily, while secondary and tertiary benzyl halides generally do not participate effectively in this transformation [2]. The reaction exhibits good functional group tolerance, accommodating various substituents on the benzyl ring including electron-withdrawing groups such as halogen, ethoxycarbonyl, and acetyl groups, as well as electron-donating groups like alkyl and methoxy substituents [5].

Recent developments in Arbuzov reaction derivatives have focused on addressing the limitations of the traditional approach. A notable advancement is the development of radical Arbuzov reactions utilizing photoredox catalysis [3]. This methodology employs 9-fluorenyl or benzhydryl o-phenylene phosphites as radical phosphonylation reagents, enabling the reaction to proceed at room temperature with improved functional group compatibility [3]. The photoredox-catalyzed approach demonstrates superior performance with primary, secondary, and even tertiary alkyl halides, significantly expanding the substrate scope compared to traditional methods [3].

Hydrolysis of Phosphonate Esters

The hydrolysis of phosphonate esters represents a versatile and widely employed method for preparing benzylphosphonic acid. This approach involves the conversion of dialkyl benzylphosphonates to the corresponding phosphonic acid through cleavage of the phosphorus-oxygen ester bonds [6] [7].

Acidic hydrolysis conditions typically employ concentrated hydrochloric acid (35-37% in water, approximately 12 M) at reflux temperatures for 1-12 hours [7] [8]. The reaction mechanism generally proceeds through the AAc2 pathway, involving water participation and phosphorus-oxygen bond cleavage [6]. However, under certain conditions, the AAl1 mechanism may operate, particularly with benzyl esters where carbon-oxygen bond cleavage occurs [6]. The hydrolysis of benzylphosphonate esters proceeds in two consecutive steps due to the presence of two ester groups, with the cleavage of the second phosphorus-oxygen bond typically being the rate-determining step [6].

The choice of reaction conditions significantly influences the hydrolysis outcome. Electron-withdrawing substituents on the benzyl ring accelerate the reaction rate, while electron-releasing substituents tend to slow down the hydrolysis process [6]. The reaction temperature and acid concentration must be carefully optimized to achieve complete conversion while minimizing side reactions such as phosphorus-carbon bond cleavage [7].

Alkaline hydrolysis provides an alternative approach using sodium hydroxide or potassium hydroxide in aqueous solution at temperatures of 70-80°C [6]. This method typically requires longer reaction times (6-12 hours) but offers milder conditions and improved selectivity for certain substrates [6]. The alkaline hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the phosphorus center, followed by elimination of the alkoxide leaving group [6].

Modern Catalytic Approaches

Contemporary synthetic methodologies have introduced significant improvements in efficiency, selectivity, and environmental compatibility through the application of advanced catalytic systems and novel reaction conditions.

Transition Metal-Mediated Coupling

Transition metal-catalyzed coupling reactions have emerged as powerful tools for benzylphosphonic acid synthesis, offering enhanced substrate scope and improved reaction conditions compared to traditional methods [9] [10] [11]. Palladium-catalyzed phosphorus-carbon bond formation represents a particularly significant advancement in this area [10] [11].

The Hirao reaction, a palladium-catalyzed cross-coupling between aryl halides and phosphorus nucleophiles, has been successfully adapted for benzylphosphonic acid synthesis [5]. This methodology employs palladium acetate as a catalyst precursor, often in combination with suitable phosphorus ligands, to facilitate the coupling of benzyl halides with phosphorus-containing reagents [5]. The reaction typically proceeds at temperatures of 60-90°C in polar solvents such as dimethylformamide or N-methylpyrrolidone [5].

Nickel-catalyzed coupling reactions provide an alternative approach, particularly for substrates that are challenging for palladium systems [12]. Nickel dichloride has been employed as a precatalyst in the phosphonylation of benzyl bromides using triisopropyl phosphite under solvent-free conditions [12]. This methodology demonstrates excellent efficiency with reaction times of 12-24 hours and yields ranging from 70-92% [12].

The development of phosphinous acid-palladium complexes has further expanded the scope of transition metal-mediated coupling reactions [10]. These specialized catalysts exhibit enhanced activity toward electron-rich aryl chlorides and sterically hindered substrates, producing di- and tri-ortho-substituted products in yields up to 92% [10]. The POPd7 catalyst system demonstrates particular effectiveness in benzyl-vinyl and benzyl-alkyl bond formation under mild conditions [10].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized benzylphosphonic acid production by dramatically reducing reaction times while maintaining or improving yields [13] [14] [15]. This technology provides rapid and uniform heating, leading to enhanced reaction rates and improved product selectivity [14].

The microwave-assisted Kabachnik-Fields reaction enables the synthesis of α-aminophosphonates, which serve as precursors to benzylphosphonic acid derivatives [14]. The reaction proceeds at 80°C for 10 minutes using ethanol as solvent, achieving yields of 42-85% for various substrates [14]. The methodology demonstrates excellent compatibility with benzyl aldehydes and various amine components [14].

Microwave-promoted hydrolysis reactions offer significant advantages over conventional heating methods [13] [15]. The microwave-assisted hydrolysis of phosphonate diesters can be completed in as little as 7 minutes, compared to several hours required for conventional heating [7]. This dramatic reduction in reaction time, combined with improved energy efficiency, makes microwave-assisted methods particularly attractive for large-scale applications [15].

The McKenna dealkylation reaction, utilizing bromotrimethylsilane for phosphonate ester cleavage, benefits significantly from microwave activation [15]. Under microwave irradiation at 40-60°C, the reaction is complete within 15-30 minutes, compared to 4-6 hours required for conventional heating [15]. The methodology produces phosphonic acids in 82-91% yield after purification, with minimal decomposition observed [15].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of benzylphosphonic acid presents numerous technical, economic, and regulatory challenges that must be addressed for successful commercialization [16] [17] [18].

Raw material availability represents a primary concern for industrial-scale production. Phosphorus has been classified as a critical raw material by the European Union due to its economic importance and supply risk [19]. The geographical concentration of phosphorus sources, primarily in Morocco, Jordan, and Russia, creates potential supply chain vulnerabilities [20]. Additionally, the increasing demand for phosphorus-based compounds across multiple industries has led to price volatility and availability concerns [16] [18].

Process scalability presents significant technical challenges, particularly in heat transfer management and continuous processing implementation [16]. The exothermic nature of many phosphonylation reactions requires careful temperature control to prevent thermal runaway and ensure product quality [16]. The development of continuous flow reactors and advanced process control systems is essential for maintaining consistent product quality at industrial scales [16].

Environmental impact considerations have become increasingly important in industrial phosphonate production. Traditional synthetic methods often generate significant quantities of toxic waste and contribute to water pollution [16]. The use of hazardous solvents and reagents raises environmental concerns and requires sophisticated waste treatment systems [16]. Recent regulatory developments have imposed stricter limits on phosphonate emissions, particularly in water treatment applications where low biodegradability poses long-term environmental risks [16].

Cost efficiency remains a critical factor in industrial production economics. High catalyst costs, particularly for transition metal systems, significantly impact production economics [16]. Solvent recycling and recovery systems are essential for maintaining economic viability while minimizing environmental impact [16]. The development of more efficient catalytic systems and greener synthetic methodologies is crucial for reducing production costs [17].

Safety concerns present ongoing challenges in industrial-scale production. Many reagents used in benzylphosphonic acid synthesis, including phosphorus trichloride and various halogenating agents, pose significant fire and explosion risks [17]. The implementation of comprehensive safety management systems, including advanced monitoring and emergency response protocols, is essential for safe operation [16].

Regulatory compliance requirements continue to evolve, with increasing emphasis on toxicity testing and environmental impact assessment [16]. The registration of new phosphonate compounds requires extensive data packages demonstrating safety and environmental compatibility [16]. These regulatory requirements add significant time and cost to the development and commercialization of new synthetic processes [16].

Energy consumption represents another significant challenge, particularly for traditional high-temperature synthetic methods [16]. The development of more energy-efficient processes, including microwave-assisted synthesis and room-temperature catalytic methods, is essential for reducing operational costs and environmental impact [16]. The integration of renewable energy sources and process optimization strategies can further improve the sustainability of industrial phosphonate production [16].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive